molecular formula C19H21NO4 B2587523 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid CAS No. 304892-74-8

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B2587523
CAS No.: 304892-74-8
M. Wt: 327.38
InChI Key: KLZLLEJYZREVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid is a benzoic acid derivative supplied for research use only. This compound is of significant interest in medicinal chemistry and pharmaceutical development, particularly in the field of nonsense suppression therapy . Nonsense suppression is a therapeutic approach that aims to read through premature stop codons in mRNA, which can potentially address the root cause of various genetic disorders . The structural core of this molecule is derived from benzoic acid, a common building block in drug design known for its favorable physicochemical properties and versatility in chemical modifications . The specific molecular framework of this compound, which includes a phenoxyacetyl linkage and a tert-butyl group, is featured in patents for acetylamino benzoic acid compounds used in therapeutic applications . As a key intermediate in organic synthesis, it provides researchers with a versatile scaffold for creating novel compounds for biological evaluation . Researchers are exploring its potential in developing new therapeutic agents, and it serves as a critical reagent for investigating biochemical pathways and protein-protein interactions . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(21)20-15-10-6-4-8-13(15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLLEJYZREVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(2-(tert-butyl)phenoxy)acetic acid, which is then reacted with an appropriate amine to form the desired compound. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in various organic reactions, including oxidation, reduction, and substitution reactions .
  • Reagent in Organic Reactions : It acts as a reagent in chemical reactions, facilitating the formation of new compounds through nucleophilic substitutions or coupling reactions.

Biology

  • Enzyme Inhibition Studies : Research has shown that 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms .
  • Protein-Ligand Interactions : The compound is used to investigate interactions between proteins and ligands, providing insights into molecular recognition processes.

Medicine

  • Therapeutic Potential : Preliminary studies indicate that this compound exhibits anti-inflammatory properties similar to established drugs like indomethacin. In vivo studies have shown promising results in reducing inflammation .
  • Drug Development : Ongoing research aims to explore its potential as a therapeutic agent for various diseases by targeting specific molecular pathways involved in disease progression.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals with unique properties suitable for various applications in materials science and industrial chemistry.
  • Polymer and Coating Development : Its structural characteristics make it suitable for developing polymers and coatings with tailored functionalities.

Case Studies

Study FocusFindingsReference
Anti-inflammatory ActivityDemonstrated significant reduction in carrageenan-induced edema compared to control groups.
Enzyme InhibitionShowed reversible inhibition of proteasome activity without covalent modification.
Synthesis MethodologyDeveloped efficient synthetic routes with high yields using triethylamine as a catalyst.

Mechanism of Action

The mechanism of action of 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and distinguishing characteristics:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid 2-tert-butylphenoxy, acetyl-amino at position 2 C₁₉H₂₁NO₄ 327.37 Predicted pKa: 4.04; enhanced lipophilicity due to tert-butyl group
3-(2-(4-Tert-butylphenoxy)acetamido)benzoic acid 4-tert-butylphenoxy, acetyl-amino at position 3 C₁₉H₂₁NO₄ 327.37 Positional isomer; tert-butyl at para may reduce steric hindrance compared to ortho
2-{[(3-Tert-butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid 3-tert-butyl-4-methoxy, sulfonyl-amino C₁₈H₂₁NO₅S 363.43 Sulfonyl group increases acidity; methoxy enhances solubility
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido at position 2 C₁₁H₁₁NO₅ 237.21 Ester group (ethoxy) may improve membrane permeability
3-[[[[(2,4-Dibromo-6-methylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid Dibromo-methylphenoxy, thioxomethyl-amino C₁₇H₁₅Br₂N₃O₃S 516.19 Bromine atoms enhance electrophilicity; potential toxicity concerns
2-Acetylamino benzoic acid methyl ester (Av7) Acetyl-amino, methyl ester C₁₀H₁₁NO₃ 193.20 Demonstrated anti-tumor activity against AGS, HepG2, and A549 cell lines

Key Structural and Functional Differences

Positional Isomerism :

  • The tert-butyl group at the ortho position (target compound) vs. para () creates distinct steric environments. Ortho substitution may hinder rotational freedom and reduce binding to flat enzymatic pockets compared to para isomers .

Substituent Effects: Sulfonyl vs. Bromine/Thioxomethyl Groups: ’s brominated analog introduces electrophilic sites, which may confer reactivity but also increase toxicity risks .

Biological Activity: The methyl ester derivative (Av7, ) exhibits anti-tumor activity, suggesting that the acetamido-benzoic acid scaffold is bioactive. The tert-butylphenoxy substitution in the target compound could amplify lipophilicity, improving blood-brain barrier penetration or intracellular uptake .

Synthetic Utility: Compounds with tert-butoxycarbonyl (Boc) groups (e.g., ) are typically intermediates in peptide synthesis, whereas the target compound’s tert-butylphenoxy group is likely a terminal modification for stability or target binding .

Research Findings and Implications

  • Anti-Tumor Potential: Analogs like Av7 () and sulfonyl derivatives () highlight the importance of the benzoic acid core in medicinal chemistry. The tert-butyl group’s role in enhancing metabolic stability warrants further investigation .
  • Physicochemical Optimization : Ethoxy () and methoxy () substituents improve solubility, whereas tert-butyl groups favor lipid-rich environments. Balancing these properties is critical for drug development .
  • Toxicity Considerations : Brominated analogs () may exhibit higher toxicity due to reactive intermediates, emphasizing the need for substituent selectivity in design .

Biological Activity

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butylphenoxy group, which enhances its steric and electronic properties. This structural configuration is significant for its interaction with biological targets, including enzymes and receptors.

The mechanism of action of this compound involves binding to specific molecular targets, modulating their activity. This can lead to various biological effects, including:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Signal transduction modulation : It can alter signaling pathways that affect cell proliferation and apoptosis.
  • Gene expression modulation : The compound may influence the transcriptional activity of certain genes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be summarized in the following table:

Pathogen TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Gram-positive bacteria62.5 - 125 µg/mL1000 - 2000 µg/mL
Gram-negative bacteriaModerate activity (500 - 1000 µg/mL)>2000 µg/mL
Fungal strains62.5 - 1000 µg/mL>2000 µg/mL

These findings suggest a potential for developing antimicrobial agents based on this compound's structure.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines, including HepG2 (liver cancer) and A2058 (melanoma). The results are summarized below:

Cell LineConcentration (µM)Cell Viability (%)
HepG210095 ± 2.5
A205810090 ± 3.1
CCD25sk10097 ± 1.8

These results indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that the compound effectively inhibited cathepsins B and L in human fibroblasts, leading to enhanced protein degradation pathways. This suggests a role in modulating proteostasis, particularly in aging-related conditions .
  • Antimicrobial Efficacy : Another investigation reported that the compound displayed significant antibacterial activity against Micrococcus luteus and Bordetella bronchiseptica, supporting its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism : Research highlighted the ability of the compound to downregulate pro-inflammatory cytokines in macrophages, indicating its therapeutic potential in inflammatory diseases .

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